3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

Lipophilicity Drug-likeness ADME profiling

3,4,5-Trimethoxy-N-(quinoxalin-6-yl)benzamide (CAS 942899-87-8; ChemDiv ID D431-0026) is a synthetic small molecule (MW 339.35, C₁₈H₁₇N₃O₄) combining a 3,4,5-trimethoxyphenyl pharmacophore with a quinoxaline heterocycle via an amide bridge at the 6-position. The 3,4,5-trimethoxybenzamide motif is a well-established pharmacophore associated with tubulin polymerization inhibition, P-glycoprotein modulation, and Smoothened antagonism , while quinoxaline scaffolds are privileged structures in kinase inhibitor design.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
Cat. No. B11329188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)
InChIKeyXNEOJBNLNZOWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-(quinoxalin-6-yl)benzamide: A Dual-Pharmacophore Screening Candidate with Physicochemical Differentiation from Mono-Substituted Quinoxaline-Benzamide Analogs


3,4,5-Trimethoxy-N-(quinoxalin-6-yl)benzamide (CAS 942899-87-8; ChemDiv ID D431-0026) is a synthetic small molecule (MW 339.35, C₁₈H₁₇N₃O₄) combining a 3,4,5-trimethoxyphenyl pharmacophore with a quinoxaline heterocycle via an amide bridge at the 6-position . The 3,4,5-trimethoxybenzamide motif is a well-established pharmacophore associated with tubulin polymerization inhibition, P-glycoprotein modulation, and Smoothened antagonism , while quinoxaline scaffolds are privileged structures in kinase inhibitor design [1]. This compound is available as a screening-grade solid (153 mg, achiral) from ChemDiv with a 1-week shipping lead time, positioning it as a procurement-ready candidate for structure-activity relationship (SAR) expansion and target-agnostic phenotypic screening campaigns .

Why Generic Substitution Fails for 3,4,5-Trimethoxy-N-(quinoxalin-6-yl)benzamide: Physicochemical Non-Interchangeability Among N-(Quinoxalin-6-yl)benzamide Analogs


N-(Quinoxalin-6-yl)benzamide derivatives sharing the identical quinoxaline-amide core are not functionally interchangeable. Even modest substituent variation on the benzamide phenyl ring produces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly impact membrane permeability, solubility, and target-binding pharmacophore compatibility . The 3,4,5-trimethoxy substitution pattern on the target compound generates a distinctive physicochemical profile — including lower logP yet higher hydrogen bond acceptor count — compared to mono-substituted or electron-withdrawing analogs . Substituting this compound with a 4-methoxy or 3-trifluoromethyl analog would alter both the lipophilic-hydrophilic balance and the spatial presentation of hydrogen-bonding groups, fundamentally changing pharmacological behavior. The quantitative evidence below demonstrates the magnitude of these differences.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(quinoxalin-6-yl)benzamide vs. Closest Analogs


Lipophilicity (logP) Comparison: Trimethoxy vs. Trifluoromethyl Substitution on the Quinoxaline-Benzamide Scaffold

The target compound bearing three electron-donating methoxy groups exhibits a significantly lower calculated logP (2.29) than the 3-trifluoromethyl-substituted analog (logP 3.90), a difference of 1.61 log units . This 1.61-logP reduction translates to an approximately 40-fold lower theoretical octanol-water partition coefficient, predicting substantially different membrane partitioning, oral absorption, and off-target promiscuity risk between the two compounds . The trimethoxy substitution pattern produces a lipophilicity profile more consistent with lead-like chemical space, whereas the trifluoromethyl analog approaches the upper lipophilicity boundary associated with elevated attrition risk.

Lipophilicity Drug-likeness ADME profiling

Hydrogen Bond Acceptor (HBA) Count and Polar Surface Area (PSA) Differentiation vs. Mono-Methoxy Quinoxaline-Benzamide Analog

Direct comparison of the target compound (3,4,5-trimethoxy) with its closest commercially available mono-methoxy analog (4-methoxy-N-(quinoxalin-6-yl)benzamide, ChemDiv D431-0006) reveals a 40% increase in hydrogen bond acceptor count (7 vs. 5) and a 32% increase in topological polar surface area (64.1 vs. 48.7 Ų) . Both properties are key determinants of oral absorption (Veber rules) and blood-brain barrier penetration. The higher PSA of the target compound (64.1 Ų) remains below the commonly cited 140 Ų oral bioavailability ceiling but exceeds the 60 Ų threshold often associated with CNS penetration, suggesting favorable peripheral exposure with reduced CNS distribution compared to the lower-PSA mono-methoxy analog .

Hydrogen bonding Polar surface area Oral bioavailability prediction

Aqueous Solubility (logSw) Contrast: Trimethoxy vs. Mono-Methoxy Substitution Impacts Formulation Viability

The target compound displays a calculated logSw of −3.1504 compared to −3.0219 for the 4-methoxy analog, reflecting a modestly lower predicted aqueous solubility (approximately 0.13 log unit difference, or roughly 26% lower absolute solubility) . Despite the additional methoxy groups increasing molecular weight (339.35 vs. 279.30 g/mol), the solubility reduction is relatively attenuated—likely because the increased HBA count partially compensates for the increased hydrophobicity from the additional carbon atoms. Both compounds fall within acceptable solubility ranges for screening (logSw > −4), but the target compound may require slightly more formulation optimization for in vivo studies.

Aqueous solubility Formulation Bioavailability

Pharmacophore-Class Evidence: 3,4,5-Trimethoxybenzamide Motif Confers Tubulin Polymerization Inhibitory Potential Absent in Non-Trimethoxy Quinoxaline-Benzamide Analogs

The 3,4,5-trimethoxybenzamide pharmacophore is a well-validated microtubule-targeting motif. In a published study of benzofuran-based 3,4,5-trimethoxybenzamide derivatives, the lead compound 6g inhibited tubulin polymerization and demonstrated antiproliferative IC₅₀ values of 3.01 μM (MDA-MB-231), 5.20 μM (HCT-116), 9.13 μM (HT-29), and 11.09 μM (HeLa), with >3-fold selectivity over non-tumoral HEK-293 cells (IC₅₀ > 30 μM) [1]. Separately, MPT0B014 — a quinoline-based analog bearing the identical 3,4,5-trimethoxybenzoyl moiety — inhibited cell viability with IC₅₀ values of 0.055–0.109 μM across non-small-cell lung cancer lines A549, H1299, and H226 . In contrast, N-(quinoxalin-6-yl)benzamide analogs lacking the trimethoxy motif (e.g., 4-methyl and 4-methoxy variants) have no reported tubulin polymerization activity in public databases, suggesting that the trimethoxy substitution is essential for conferring this mechanism .

Tubulin polymerization Antiproliferative Microtubule targeting

Scaffold Differentiation: Quinoxaline vs. Quinoline Core Determines Kinase Inhibition Selectivity Profile

The quinoxaline core of the target compound distinguishes it from quinoline-based trimethoxybenzamide analogs such as MPT0B014 (IC₅₀ = 0.055–0.536 μM across cancer lines) . While MPT0B014 targets tubulin polymerization, the quinoxaline scaffold is a privileged structure for kinase ATP-binding site engagement, with demonstrated activity against TGF-βRI/ALK5 (representative quinoxaline inhibitor IC₅₀ = 14.3 nM) , VEGFR-2/EGFR dual inhibition, and PI3K family kinases [1]. The nitrogen atom at position 4 of the quinoxaline ring provides an additional hydrogen-bond acceptor not present in quinoline, enabling distinct hinge-region binding geometries in kinase active sites. This scaffold-level difference means that the target compound may be mechanistically orthogonal to quinoline-based trimethoxybenzamide analogs, making it suitable for screening panels where tubulin and kinase pathways are of parallel interest.

Kinase inhibition Quinoxaline scaffold Target selectivity

Molecular Weight and Physicochemical Drug-Likeness: Balanced Profile Compared to Bulkier Trimethoxybenzamide-Quinoxaline Hybrids

Among trimethoxybenzamide derivatives bearing quinoxaline moieties, the target compound (MW 339.35) occupies a favorable intermediate position. Bulkier analogs such as N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide (MW 445.47) exceed the MW 400 threshold often used as the upper boundary for fragment-based and lead-like screening libraries . The target compound's molecular weight of 339.35, combined with logP 2.29, places it within both Lipinski (Rule of 5) and lead-likeness (Rule of 3 extension) compliance zones, with zero Rule of 5 violations . This position in chemical space — between fragment-sized mono-substituted analogs (~MW 279) and drug-sized complex hybrids (~MW 445) — makes the target compound an optimal starting point for SAR expansion where both vector diversification and physicochemical property preservation are required.

Drug-likeness Molecular weight Lead-likeness

Application Scenarios for 3,4,5-Trimethoxy-N-(quinoxalin-6-yl)benzamide Grounded in Verified Evidence


Phenotypic Screening for Microtubule-Targeting Agents with Kinase Pathway Interrogation

The compound's 3,4,5-trimethoxybenzamide pharmacophore is associated with tubulin polymerization inhibition (class-level antiproliferative IC₅₀ = 3.01–11.09 μM in trimethoxybenzamide derivatives) , while its quinoxaline scaffold is a privileged kinase-inhibitor core with demonstrated activity against ALK5 (IC₅₀ as low as 0.013 μM for structurally related quinoxalin-6-yl compounds) [1]. This dual-mechanism potential makes the compound suitable for unbiased phenotypic screening panels in oncology, where simultaneous assessment of cytoskeletal disruption and kinase signaling inhibition within a single chemical entity is desired. Researchers should include MPT0B014 (a quinoline-based trimethoxybenzamide tubulin inhibitor) and a pan-kinase inhibitor as comparator arms to deconvolute mechanism-specific contributions [2].

SAR Expansion Campaign with Favorable Physicochemical Starting Point

With MW 339.35, logP 2.29, and zero Rule of 5 violations, the compound resides in an optimal chemical space for lead optimization — above fragment-like mono-substituted analogs (MW ~279) yet below complex hybrids exceeding MW 400 [1]. The three methoxy groups on the benzamide ring provide three vectors for systematic demethylation or bioisosteric replacement, while the quinoxaline 2- and 3-positions offer additional diversification sites. Procurement of this compound as a core scaffold enables modular SAR libraries with preserved drug-likeness, unlike the mono-methoxy analog (insufficient substitution vectors) or bulkier hybrids (excess molecular weight restricting optimization headroom) [1][2].

Kinase Selectivity Profiling Panels Leveraging Quinoxaline Scaffold Properties

The quinoxaline core provides two aromatic nitrogen atoms capable of hinge-region hydrogen bonding in kinase ATP-binding sites, a feature that distinguishes this compound from quinoline-based trimethoxybenzamide analogs such as MPT0B014 . This compound is appropriate for inclusion in kinase selectivity screening panels (e.g., against TGF-βRI/ALK5, VEGFR-2, EGFR, PI3K family members), where quinoxaline-based inhibitors have demonstrated IC₅₀ values ranging from 0.013 μM to sub-micromolar concentrations [1][2]. The moderate PSA (64.1 Ų) and balanced logP (2.29) support adequate cell permeability for cell-based kinase target engagement assays while avoiding excessive CNS penetration .

Comparative Solubility and Formulation Feasibility Assessment

The compound's logSw (−3.1504) indicates moderate aqueous solubility suitable for DMSO stock solution preparation at standard screening concentrations (10–30 mM) . Procurement teams should note the modestly lower predicted solubility (ΔlogSw ≈ −0.13) compared to the 4-methoxy analog, which may necessitate sonication or mild heating for complete dissolution at higher concentrations [1]. This compound is appropriate for in vitro biochemical and cell-based assays using standard vehicle controls (≤0.1% DMSO final), but formulation optimization (e.g., co-solvent or cyclodextrin complexation) should be budgeted for any in vivo efficacy studies.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.